8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Overview
Description
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, also known as Lorcaserin hydrochloride, is a compound with the empirical formula C11H14ClN·HCl . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 232.15 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
The compound is part of the 3-benzazepine series of 5-HT2C agonists . The detailed chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
Lorcaserin hydrochloride is a white to beige powder . It is soluble in water at 2 mg/mL . The compound is stored in desiccated conditions at temperatures between -10 to -25°C .Scientific Research Applications
Obesity Treatment
The compound is known as a selective serotonin 5-HT2C receptor agonist, which has been used in the treatment of obesity. It interacts with receptors in the brain that affect appetite, leading to reduced food intake and weight loss .
Biological Target Interaction
It interacts with biological targets such as receptors or enzymes, which can modulate physiological processes and provide therapeutic benefits .
Dopamine Receptor Antagonism
The compound has been studied for its effects on dopamine receptors, which are involved in a variety of neurological processes including movement, motivation, and reward .
GIRK Channel Block
Research indicates that certain structural features of the compound contribute to GIRK channel block, which is relevant in the study of cardiac and neurological functions .
Translational Science Research
The National Center for Advancing Translational Sciences (NCATS) lists this compound, suggesting its potential use in translational research to develop new therapies .
Safety And Hazards
properties
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride | |
CAS RN |
1431697-94-7 | |
Record name | 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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